Tpc2-A1-N
Overview
Description
TPC2-A1-N is a selective agonist of the two-pore segment channel 2 (TPC2), which mimics the action of nicotinic acid adenine dinucleotide phosphate (NAADP). This compound selectively induces fast calcium signals in a TPC2-dependent manner, without affecting other similar channels like TRPML1/2/3 . This compound is known for its ability to evoke significant calcium responses, making it a valuable tool in scientific research .
Preparation Methods
The synthesis of TPC2-A1-N involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and industrial production methods are proprietary and not widely disclosed in public literature. it is known that this compound is available in high purity (≥98%) and can be dissolved in DMSO for use in various experiments .
Chemical Reactions Analysis
TPC2-A1-N undergoes various chemical reactions, primarily involving its interaction with calcium channels. It selectively induces fast calcium signals in a TPC2-dependent manner. The compound does not show significant activity towards other channels like TRPML1/2/3 . The major product formed from these reactions is the calcium signal itself, which is crucial for various cellular processes .
Scientific Research Applications
TPC2-A1-N has a wide range of applications in scientific research. It is used to study the function of TPC2 channels in intact cells, particularly in the context of calcium signaling . This compound is also valuable in investigating the role of TPC2 in lysosomal function and its potential implications in neurodegenerative lysosomal storage disorders . Additionally, this compound is used in high-throughput screening assays to identify other potential TPC2 agonists and antagonists .
Mechanism of Action
TPC2-A1-N exerts its effects by mimicking the physiological actions of NAADP. It binds to TPC2 channels and induces a conformational change that allows the influx of calcium ions into the cell . This calcium influx is essential for various cellular processes, including lysosomal exocytosis and autophagy . The compound’s action is highly selective for TPC2, making it a valuable tool for studying the specific functions of this channel .
Comparison with Similar Compounds
TPC2-A1-N is unique in its selective action on TPC2 channels. Similar compounds include TPC2-A1-P, which also acts as a TPC2 agonist but has different kinetics and ion selectivity . While this compound induces fast calcium signals, TPC2-A1-P is known for its ability to activate TPC2-dependent lysosomal exocytosis . Other similar compounds include various TPC blockers like tetrandrine, raloxifene, and fluphenazine, which can inhibit the action of this compound .
Properties
IUPAC Name |
(Z)-2-cyano-3-(3,5-dichlorophenyl)-3-hydroxy-N-[4-(trifluoromethyl)phenyl]prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9Cl2F3N2O2/c18-11-5-9(6-12(19)7-11)15(25)14(8-23)16(26)24-13-3-1-10(2-4-13)17(20,21)22/h1-7,25H,(H,24,26)/b15-14- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVJSEJNZNQVVDZ-PFONDFGASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)C(=C(C2=CC(=CC(=C2)Cl)Cl)O)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)/C(=C(/C2=CC(=CC(=C2)Cl)Cl)\O)/C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9Cl2F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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